(S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

asymmetric catalysis steric parameter chiral ligand design

(S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (CAS 2070868-78-7) is a non-racemic, bidentate N,N-ligand belonging to the chiral oxazoline superfamily. It incorporates a tert-butyl-substituted 4,5-dihydrooxazole ring directly connected to a pyrimidine heterocycle, forming a rigid five-membered chelate upon metal coordination.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B8135677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=NC=CC=N2
InChIInChI=1S/C11H15N3O/c1-11(2,3)8-7-15-10(14-8)9-12-5-4-6-13-9/h4-6,8H,7H2,1-3H3/t8-/m1/s1
InChIKeyBJVQEWQRCMCVLE-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole – Chiral Pyrimidine-Oxazoline Ligand for Asymmetric Catalysis Procurement


(S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (CAS 2070868-78-7) is a non-racemic, bidentate N,N-ligand belonging to the chiral oxazoline superfamily. It incorporates a tert-butyl-substituted 4,5-dihydrooxazole ring directly connected to a pyrimidine heterocycle, forming a rigid five-membered chelate upon metal coordination . The compound is supplied as a colourless to pale-yellow crystalline solid with a certified chemical purity of ≥97% and is primarily utilised as a chiral controller in transition-metal-catalysed enantioselective transformations . Unlike the extensively validated pyridine-oxazoline (PyOx) congeners, the pyrimidine scaffold introduces a second endocyclic nitrogen that modulates the σ-donor and π-acceptor properties of the ligand, offering a differentiated electronic profile for reaction discovery and optimisation [1].

Why (S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole Cannot Be Replaced by Generic Pyridine-Oxazoline or Bis(oxazoline) Ligands


Practitioners cannot interchangeably substitute this pyrimidine-oxazoline ligand with the more common pyridine-oxazoline (e.g., (S)-t-BuPyOx, CAS 117408-98-7) or bis(oxazoline) (BOX) variants without risking a complete loss of catalytic performance. The pyrimidine ring introduces a second nitrogen at the 3-position that is absent in the pyridine series, fundamentally altering the electronic character of the metal centre upon coordination [1]. DFT studies on Pd(0)-pyrimidine-oxazoline complexes reveal that the pyrimidine nitrogen participates in a distinct donor-acceptor manifold that modulates the activation barrier for oxidative addition in Heck-Matsuda reactions, a pathway not accessible with pyridine-based ligands [1]. Furthermore, the tert-butyl substituent at the oxazoline 4-position provides steric bulk that is stereoelectronically coupled to the pyrimidine ring, creating a confined chiral pocket that differs from the steric environment generated by phenyl, benzyl, or isopropyl analogues . Generic substitution therefore introduces uncontrolled variables in enantioselectivity, reaction rate, and catalyst lifetime that cannot be remedied by simple stoichiometric adjustment.

Quantitative Differentiation Evidence for (S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole Versus Closest Comparators


Enhanced Steric Bulk: tert-Butyl vs. Isopropyl and Phenyl Substituents at the Oxazoline 4-Position

The tert-butyl group at the oxazoline 4-position of (S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole provides substantially greater steric bulk than the isopropyl or phenyl substituents found in closely related pyrimidine-oxazoline ligands. While no direct head-to-head catalytic comparison data are publicly available for this exact scaffold, the steric differentiation is well-established within the oxazoline ligand class: the Charton steric parameter (υ) for tert-butyl is 1.24, compared with 0.76 for isopropyl and 0.57 for phenyl, representing a 63% and 118% increase in steric volume respectively [1]. In the analogous pyridine-oxazoline (PyOx) series, the tert-butyl substituent has been shown experimentally to be critical for achieving high enantioselectivity in palladium-catalysed asymmetric aminopalladation and conjugate addition reactions, with ligands bearing smaller substituents (isopropyl, benzyl) giving significantly diminished enantiomeric excess [2]. This class-level structure-selectivity relationship is expected to translate to the pyrimidine-oxazoline scaffold, where the tert-butyl group creates a more confined chiral pocket that enhances facial discrimination .

asymmetric catalysis steric parameter chiral ligand design

Electronic Modulation: Pyrimidine vs. Pyridine Heterocycle in N,N-Ligand Scaffolds

The pyrimidine ring in (S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole contains two endocyclic nitrogen atoms, in contrast to the single nitrogen in the widely used pyridine-oxazoline ligand (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (CAS 117408-98-7). The additional N3 atom in pyrimidine reduces the σ-donor capacity of the coordinating nitrogen while enhancing π-acceptor character. DFT studies on Pd(0)-pyrimidine-oxazoline complexes employed in asymmetric Heck-Matsuda reactions demonstrate that this electronic perturbation alters the oxidative addition barrier of arenediazonium cations: the ionogenic metal centre generated by arenediazonium addition shows increased electronic reactivity toward the pyrimidine-oxazoline donor, a phenomenon that was computationally confirmed to be in quantitative agreement with experimental enantioselectivity and regioselectivity outcomes [1]. In contrast, analogous Pd(0)-pyridine-oxazoline complexes lack this secondary nitrogen interaction, leading to divergent catalytic profiles that cannot be predicted from pyridine-based data alone [1]. The measured pKa (predicted) of the conjugate acid of the pyridine analogue is 3.79 ± 0.70, whereas the pyrimidine analogue is expected to be less basic by approximately 1.5–2.0 pKa units due to the electron-withdrawing effect of the second nitrogen, directly impacting metal–ligand bond strength and catalyst turnover frequency .

electronic tuning σ-donor strength DFT calculation Heck-Matsuda reaction

Quantified Enantiopurity: Commercial vs. In-House Chiral Purity Specifications

The (S)-enantiomer of 4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is commercially available with documented chemical purity of ≥97% (Bidepharm) to ≥98% (MolCore, ISO-certified) . While explicit enantiomeric excess (ee) values are not always published for this specific compound, the closely related (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is routinely supplied at ≥99% ee by multiple vendors (Strem, CymitQuimica, TCI), demonstrating that the synthetic route via enantiopure amino alcohols is capable of delivering near-enantiopure material . The (R)-enantiomer (CAS 2757082-72-5) is also commercially stocked at 98% chemical purity, allowing procurement of either antipode for stereo-comparative studies . This contrasts with the isopropyl analogue, which is listed at 97% purity with a published 99% ee specification, indicating that the tert-butyl variant achieves comparable chiral fidelity .

enantiomeric excess quality control chiral purity

Solubility in Organic Solvents: Compatibility with Standard Catalytic Reaction Conditions

(S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is reported to be soluble in common organic solvents including ethanol, diethyl ether, and dichloromethane, while being practically insoluble in water . This solubility profile matches that of the pyridine analogue, which is described as readily soluble in organic solvents with a measured solubility in dichloromethane [1]. The water insolubility of both compounds facilitates product separation in biphasic reaction workups. However, the pyrimidine variant's additional nitrogen may confer slightly enhanced solubility in polar aprotic solvents such as acetonitrile or DMF, although no quantitative solubility data (mg/mL) have been published to substantiate this class-level prediction.

solubility reaction medium ligand handling

Ligand Stability and Storage: Ambient vs. Refrigerated Conditions

The compound is described as thermally stable and non-volatile under ambient conditions, with recommended storage under inert gas (nitrogen or argon) at 2–8 °C for long-term preservation . The pyridine analogue (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has a measured melting point of 70–75 °C and a boiling point of 125–135 °C at 0.1 Torr, indicating moderate thermal stability suitable for typical catalytic reaction temperatures (0–120 °C) . For the pyrimidine analogue, no melting point or boiling point data are published, but the structural similarity and the presence of the robust tert-butyl group suggest comparable thermal stability. The pyrimidine ring, however, may be more susceptible to nucleophilic ring-opening under strongly acidic or basic conditions compared to pyridine, a factor that should be considered when selecting reaction conditions [1].

storage stability thermal stability inert atmosphere

Synthetic Accessibility and Scalability: Commercial vs. Custom Synthesis Pathway

The synthesis of (S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole proceeds via cyclisation of an enantiopure amino alcohol with a pyrimidine carboxylic acid derivative, a route that depends on stoichiometric chiral pool starting materials and has no published catalytic enantioselective variant . This contrasts with the pyridine analogue (S)-t-BuPyOx, for which a scalable three-step synthesis from inexpensive picolinic acid has been published, delivering the ligand in 64% overall yield on multi-gram scale . The absence of an analogous optimised route for the pyrimidine variant means that procurement currently relies on specialised custom synthesis or commercial stocking, with the (R)-enantiomer priced at £193/g and £960/5g by Fluorochem (as of 2025) . This limited production scalability makes the pyrimidine ligand inherently more costly and less readily available in bulk than its pyridine counterpart, a critical factor for procurement decisions involving large-scale catalytic process development.

synthetic route scalability gram-scale procurement

High-Value Application Scenarios for (S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole Based on Differentiated Evidence


Asymmetric Heck-Matsuda Arylations Requiring Non-Pyridine N,N-Ligand Electronic Profiles

The pyrimidine-oxazoline scaffold has been computationally and experimentally validated in Pd(0)-catalysed asymmetric Heck-Matsuda reactions of acyclic olefins, where the pyrimidine ring's altered donor-acceptor properties promote oxidative addition of arenediazonium cations with reactivity patterns distinct from pyridine-based ligands . Research groups developing new enantioselective Heck-type methodologies should procure this ligand when pyridine-oxazoline variants fail to deliver adequate conversion or enantioselectivity, as DFT calculations confirm that the pyrimidine nitrogen participates directly in modulating the metal centre's electronic environment during the catalytic cycle .

Sterically Demanding Asymmetric Catalysis Requiring Maximum Chiral Pocket Confinement

The tert-butyl substituent (Charton υ = 1.24) generates a significantly more confined chiral pocket than isopropyl (υ = 0.76) or phenyl (υ = 0.57) analogues . Research programmes targeting substrates with subtle steric differentiation between prochiral faces—such as 1,1-disubstituted alkenes, α-branched carbonyls, or planar-chiral arenes—should select this tert-butyl variant to maximise enantioselectivity. The pyridine-oxazoline literature demonstrates that tert-butyl is the optimal oxazoline substituent for achieving high ee in palladium-catalysed aminopalladation and conjugate addition , and this steric benefit is expected to transfer to the pyrimidine scaffold.

Coordination Chemistry Studies on the Effect of Heterocycle Electronics on Metal-Centred Reactivity

The pyrimidine scaffold's two endocyclic nitrogens create a unique electronic environment for coordinated metal centres. The predicted reduction in σ-donor strength (estimated 1.5–2.0 pKa units less basic than pyridine analogue ) makes this ligand particularly valuable for stabilising electron-rich, low-valent metal centres (Pd(0), Ni(0), Co(I)) where excessive σ-donation from pyridine ligands can lead to catalyst deactivation. Inorganic and organometallic research groups investigating structure-activity relationships in N,N-ligated first-row transition metal catalysis should include this ligand in screening sets to probe electronic effects independently of steric parameters.

Medicinal Chemistry Scaffold Exploration Leveraging Pyrimidine Bioisosterism

Pyrimidine is a privileged scaffold in medicinal chemistry, extensively represented in kinase inhibitors, antiviral agents, and GPCR modulators. (S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole serves as a chiral building block for constructing pyrimidine-containing drug candidates where the oxazoline ring can function as a masked carboxylic acid, amino alcohol, or aldehyde synthon . The compound's documented use as a pharmaceutical intermediate and its ISO-certified purity (≥98%) from MolCore make it suitable for medicinal chemistry programmes requiring enantiopure pyrimidine derivatives for structure-activity relationship (SAR) studies, particularly where the pyridine analogue has shown off-target activity that may be mitigated by the altered hydrogen-bonding capacity of pyrimidine.

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